9,9-Dimethyl-9H-xanthen-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dimethyl-9H-xanthen-4-amine is a chemical compound with the molecular formula C15H15NO. It is a derivative of xanthene, characterized by the presence of two methyl groups at the 9th position and an amine group at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-9H-xanthen-4-amine typically involves the reaction of xanthone derivatives with appropriate amine sources. One common method includes the use of Friedel-Crafts alkylation followed by amination. The reaction conditions often involve the use of catalysts such as zinc chloride or aluminum chloride, and solvents like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted xanthene derivatives.
Wissenschaftliche Forschungsanwendungen
9,9-Dimethyl-9H-xanthen-4-amine has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of 9,9-Dimethyl-9H-xanthen-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Xanthone: The parent compound of 9,9-Dimethyl-9H-xanthen-4-amine, known for its diverse biological activities.
9,9-Dimethylxanthene: A structurally similar compound with different functional groups.
4-Aminoxanthone: Another derivative of xanthene with an amine group at the 4th position.
Uniqueness: this compound is unique due to the presence of both methyl groups at the 9th position and an amine group at the 4th position, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
919991-64-3 |
---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
9,9-dimethylxanthen-4-amine |
InChI |
InChI=1S/C15H15NO/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9H,16H2,1-2H3 |
InChI-Schlüssel |
RZNOQAYGVFPBGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(=CC=C2)N)OC3=CC=CC=C31)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.